molecular formula C7H14ClN B2709108 (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride CAS No. 2580103-44-0

(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride

Cat. No.: B2709108
CAS No.: 2580103-44-0
M. Wt: 147.65
InChI Key: GWHVLEYQEJDZSM-FNCXLRSCSA-N
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Description

(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane core, which is a rigid, three-dimensional structure that can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-N-Methylbicyclo[310]hexan-2-amine;hydrochloride typically involves the formation of the bicyclo[31One common method is the photochemical [2+2] cycloaddition reaction, which can be used to construct the bicyclic framework

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the photochemical step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the amine group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the bicyclic framework.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying the interactions of bicyclic amines with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as rigidity and stability.

Mechanism of Action

The mechanism of action of (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure can influence the binding affinity and specificity of the compound for its targets, potentially leading to unique biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the N-methyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other bicyclic amines.

Properties

IUPAC Name

(1S,2R,5R)-N-methylbicyclo[3.1.0]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-7-3-2-5-4-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVLEYQEJDZSM-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2C1C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H]2[C@@H]1C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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